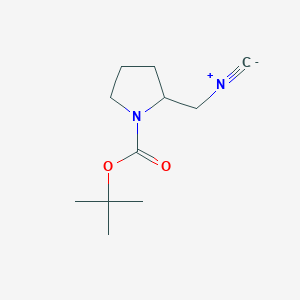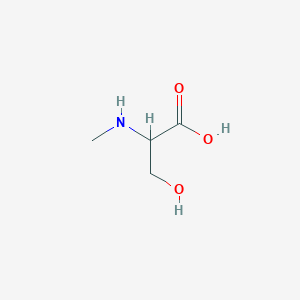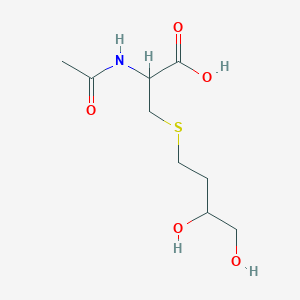![molecular formula C7H15ClN2O3S B12324628 [2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structural features, which include an amino group, a methylthio group, and a butanamido group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid.
Protection of Functional Groups: Protecting groups are used to shield reactive sites during the synthesis.
Formation of the Amide Bond: The amino acid is coupled with a suitable carboxylic acid derivative to form the amide bond.
Introduction of the Methylthio Group: The methylthio group is introduced using a thiol reagent under specific conditions.
Deprotection: The protecting groups are removed to yield the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is used in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and protein folding.
Medicine: As a potential therapeutic agent or in drug development research.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Amino-4-(methylthio)butanoic acid): Lacks the amido group.
(S)-2-(2-Amino-4-(methylthio)butanamido)propanoic acid: Has a different side chain.
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid: Without the hydrochloride salt form.
Uniqueness
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H15ClN2O3S |
|---|---|
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H |
Clave InChI |
ZCMADXFTIUIPKZ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)


![1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate](/img/structure/B12324566.png)

![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]chromen-4-one](/img/structure/B12324583.png)

![carbanide;iron(2+);1,2,3,4,5-pentaethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B12324595.png)






